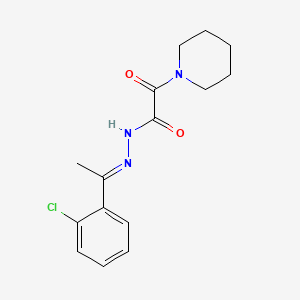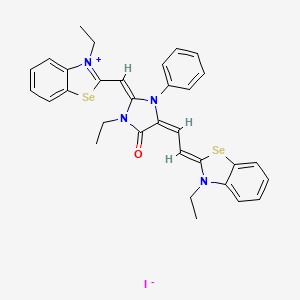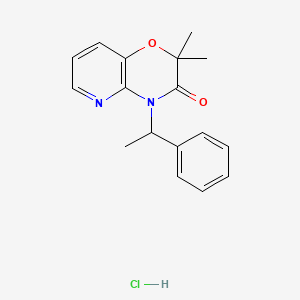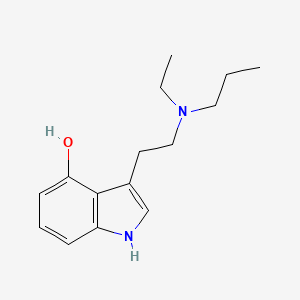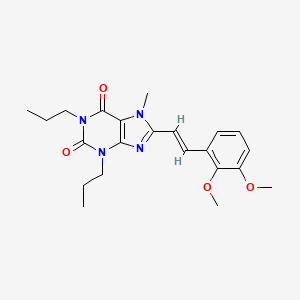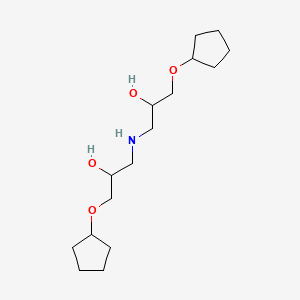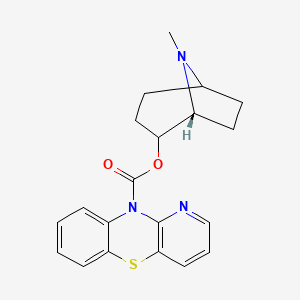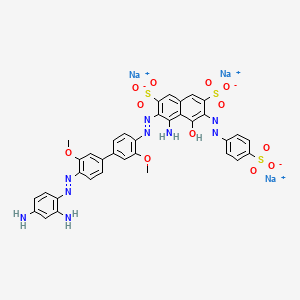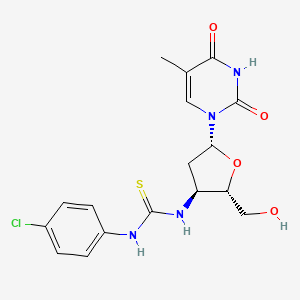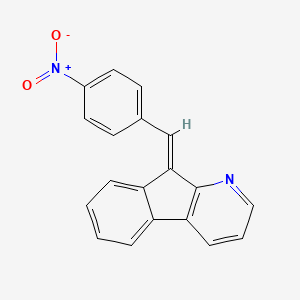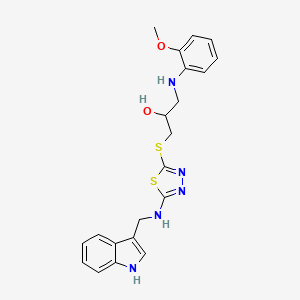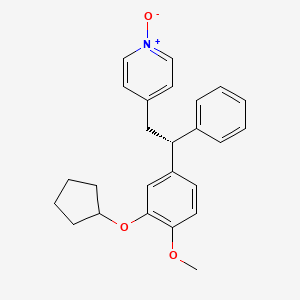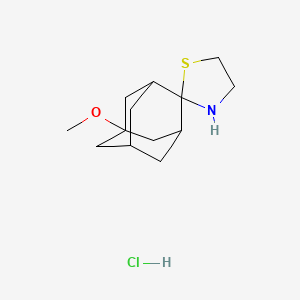
5'-Methoxyspiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique structure. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a spiro linkage, which is a common feature in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the reaction of a Schiff base with thioacetic acid in the presence of a catalyst such as anhydrous zinc chloride or dimethylformamide (DMF). This reaction forms the thiazolidine ring, which is then further modified to introduce the methoxy group and the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Its potential anticancer and anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group and spiro linkage contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(5’-Chloro-4-methoxyspiro[1,2-dioxetane-3,2’-tricyclo[3.3.1.1(sup 3,7))decan]-4-yl)phenyl dihydrogen phosphate: This compound has a similar spiro linkage but different functional groups, leading to distinct biological activities.
Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1(sup 3,7))decane] hydrochloride: This compound shares the thiazolidine and spiro features but lacks the methoxy group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the methoxy group in 5’-Methoxyspiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications .
Properties
CAS No. |
159553-30-7 |
|---|---|
Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
1'-methoxyspiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-12-6-9-4-10(7-12)13(11(5-9)8-12)14-2-3-16-13;/h9-11,14H,2-8H2,1H3;1H |
InChI Key |
DFMQMTIQOFANHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC3CC(C1)C4(C(C3)C2)NCCS4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


